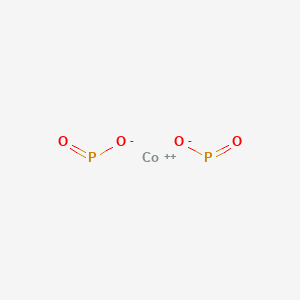

Cobalt hypophosphite

Description

Properties

InChI |

InChI=1S/Co.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULVOJXGUNKLAM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.878 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Cobalt Hypophosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of cobalt hypophosphite and related phosphite compounds. Cobalt-containing complexes are of significant interest in various fields, including materials science and drug development, owing to their diverse structural and electronic properties.[1] This document details experimental protocols, summarizes key quantitative data, and illustrates relevant workflows to facilitate further research and development.

Synthesis of this compound and Related Compounds

The synthesis of this compound and its derivatives can be achieved through various methods, primarily solution-based precipitation and slow evaporation techniques. The choice of precursors and reaction conditions plays a crucial role in determining the final product's structure and properties.

Slow Evaporation Method

A common method for obtaining single crystals of cobalt-containing phosphite or hypophosphite complexes is slow evaporation from an aqueous solution. This technique allows for the gradual formation of well-ordered crystalline structures.

Experimental Protocol: Synthesis of an ortho-phenylenediamine this compound chloride [2]

-

Precursors: Cobalt(II) chloride, ortho-phenylenediamine, and a source of hypophosphite are dissolved in an aqueous solution.

-

Reaction Conditions: The solution is left undisturbed for slow evaporation at ambient temperature.

-

Product Formation: Over time, crystals of the hybrid ortho-phenylenediamine this compound chloride, [Co(H2PO2)(C12N4H16)]Cl2, are formed.[2]

A similar slow evaporation method can be employed to synthesize other organically templated cobalt phosphites, such as (H2DAB)[Co(H2PO3)4]·2H2O, using cobalt nitrate, phosphorous acid, and 1,4-diaminobutane (DAB) as a structure-directing agent.[3][4]

Reductive Synthesis in a Hypophosphite Melt

A versatile approach for the synthesis of transition metal phosphates, including those of cobalt, involves using a hypophosphite melt. This method operates at moderate temperatures and takes advantage of the reducing character of the hypophosphite precursor.[5]

Experimental Protocol: General Synthesis of Transition Metal Phosphates via Hypophosphite Melt [5]

-

Precursors: A first-row transition metal oxide (e.g., cobalt oxide) is mixed with a hypophosphite salt (e.g., NH4H2PO2).

-

Reaction Conditions: The mixture is heated in a furnace at temperatures ranging from 300–500 °C. The hypophosphite acts as both a flux and a reducing agent.

-

Product Formation: The metal oxide is converted into a crystalline metal phosphate, often with the metal in a reduced oxidation state.[5]

This method is particularly useful for accessing low-valent transition metal phosphates.

Structural Characterization

The structural elucidation of this compound and related compounds is critical for understanding their properties. Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement.

Single-Crystal X-ray Diffraction

This technique provides detailed information about the crystal system, space group, unit cell dimensions, and bond lengths and angles.

Table 1: Crystallographic Data for Selected Cobalt Phosphite/Hypophosphite Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| [Co(H2PO2)(C12N4H16)]Cl2 | Orthorhombic | Pbcn | 9.5538(19) | 9.1466(18) | 21.9222(4) | 90 | 90 | 90 | [2] |

| (H2DAB)[Co(H2PO3)4]·2H2O | Triclinic | P-1 | 5.4814(3) | 7.5515(4) | 10.8548(6) | 88.001(4) | 88.707(5) | 85.126(5) | [3][4] |

| Co3(PO4)2 | Monoclinic | P2₁/c | - | - | - | - | - | - | [6] |

The crystal structure of these compounds often reveals complex frameworks. For instance, in (H2DAB)[Co(H2PO3)4]·2H2O, the structure is built from corner-sharing [CoO6] octahedra, forming chains that are interconnected by H2PO3− pseudo-tetrahedral units.[3][4] In the case of the organically templated this compound, the structure consists of inorganic layers of alternating CoO4N2 octahedra and H2PO2 tetrahedra.[2]

Table 2: Selected Bond Lengths for (H2DAB)[Co(H2PO3)4]·2H2O [3]

| Bond | Length (Å) |

| Co–O | 2.0919(12) - 2.1336(12) |

| P–O | 1.4955(15) (terminal) |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the presence of functional groups and elucidating the electronic structure of this compound compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the constituent anions and any organic templates. For instance, the IR spectrum of [Co(H2PO2)(C12N4H16)]Cl2 shows absorption bands corresponding to the ortho-phenylenediamine molecule and the hypophosphite anion.[2] Similarly, for (H2DAB)[Co(H2PO3)4]·2H2O, characteristic bands of the phosphite group and the organic amine are observed.[3][4]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the cobalt centers, which are sensitive to their coordination environment. The spectra of Co(II) in phosphate matrices show numerous bands arising from d-d transitions.[7] The interpretation of these spectra can be complex as most absorption bands for 6-, 5-, and 4-fold coordinated Co(II) are centered at similar energies.[7]

Thermal Analysis

Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to study the thermal stability and decomposition behavior of this compound compounds.

The thermal decomposition of cobalt compounds can proceed through multiple stages, including dehydration and dehydroxylation.[8] For example, a hybrid cobalt phosphite was found to be stable up to 474 K under a nitrogen atmosphere.[2] The thermal decomposition of sodium hypophosphite, a related compound, occurs in multiple steps, yielding phosphine (PH3), among other products.[9]

Workflow and Logical Diagrams

The synthesis and characterization of this compound follow a logical workflow, from precursor selection to final analysis.

Caption: A general workflow for the synthesis and characterization of this compound.

Relevance to Drug Development

While research on the direct application of this compound in drug development is nascent, related cobalt complexes have shown significant biological activity. Cobalt compounds can be designed as therapeutic agents that act through various mechanisms, including protein inhibition and bioreductive activation.[1] For instance, certain cobalt(II) complexes have demonstrated cytotoxicity against tumor cells by damaging mitochondria and disrupting energy metabolism.[10]

Furthermore, the biological activity of some hybrid cobalt phosphites has been investigated. (H2DAB)[Co(H2PO3)4]·2H2O exhibited significant activity against Candida albicans and Escherichia coli strains.[3][4] This suggests that novel cobalt phosphite and hypophosphite compounds could be promising candidates for the development of new antimicrobial agents.

The logical relationship for exploring these compounds in a drug development context can be visualized as follows:

Caption: A logical pathway for the development of this compound-based therapeutic agents.

References

- 1. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of novel, known, and low-valent transition metal phosphates via reductive phosphatization - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA03782J [pubs.rsc.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. gsecars.uchicago.edu [gsecars.uchicago.edu]

- 8. Thermal evolution of cobalt hydroxides: a comparative study of their various structural phases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of a High-Efficacy and Low-Toxicity Cobalt(II) Agent for Targeting Inhibition of Tumor Growth through Mitochondrial Damage-Mediated Chemotherapy and Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Crystal Architecture of Cobalt Hypophosphite: A Technical Guide

An in-depth analysis of the crystal structure of cobalt hypophosphite remains an area of active research, with complete crystallographic data for the simple salt, cobalt(II) hypophosphite (Co(H₂PO₂)₂), not being readily available in published literature. However, significant insights into the coordination chemistry and structural motifs of cobalt in the presence of hypophosphite ligands can be gleaned from the detailed analysis of more complex, yet closely related, crystalline compounds. This technical guide provides a comprehensive overview of the crystal structures of two such compounds: a two-dimensional hybrid organic-inorganic this compound complex, [Co(H₂PO₂)(C₁₂N₄H₁₆)]Cl₂, and a sodium this compound, NaCo(H₂PO₂)₃. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structural chemistry of cobalt compounds.

This guide will delve into the crystallographic data, experimental protocols for synthesis and structure determination, and the intricate bonding and network structures of these compounds, offering a valuable comparative framework for understanding the potential structural characteristics of simple this compound.

Crystallographic Data of this compound Complexes

The quantitative crystallographic data for the two aforementioned this compound compounds, determined by single-crystal X-ray diffraction, are summarized below for comparative analysis.

Table 1: Crystallographic Data for [Co(H₂PO₂)(C₁₂N₄H₁₆)]Cl₂ [1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈Cl₂CoN₄O₂P |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 9.5538(19) |

| b (Å) | 9.1466(18) |

| c (Å) | 21.9222(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1915.7(7) |

| Z | 2 |

| Temperature (K) | 298(1) |

Table 2: Crystallographic Data for NaCo(H₂PO₂)₃ [2]

| Parameter | Value |

| Chemical Formula | H₆CoNaO₆P₃ |

| Crystal System | Cubic |

| Space Group | P2₁3 |

| a (Å) | 9.2563(16) |

| b (Å) | 9.2563(16) |

| c (Å) | 9.2563(16) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 793.1(2) |

| Z | 4 |

| Temperature (K) | 298 |

Experimental Protocols

The determination of the crystal structures of these this compound complexes involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

[Co(H₂PO₂)(C₁₂N₄H₁₆)]Cl₂:

Single crystals of this hybrid organic-inorganic compound were prepared by the slow evaporation of an aqueous solution.[1] This method involves dissolving the constituent reactants in a suitable solvent (in this case, water) and allowing the solvent to evaporate slowly at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals suitable for diffraction studies.

NaCo(H₂PO₂)₃:

The synthesis of NaCo(H₂PO₂)₃ was achieved through a solution-based method.[2] While specific details of the synthesis are proprietary to the research, it generally involves the reaction of a cobalt salt and a sodium hypophosphite source in a suitable solvent, followed by a crystallization process, which could involve cooling, evaporation, or the addition of an anti-solvent to induce the formation of single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure for both compounds was performed using a single-crystal X-ray diffractometer. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector.

The collected data is then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to obtain the precise atomic positions, bond lengths, and bond angles. For NaCo(H₂PO₂)₃, the X-ray diffraction data were collected on a four-circle diffractometer using graphite-monochromatized MoKα radiation.[2] The structure was solved by direct methods and refined to produce the final crystallographic model.[2]

Structural Insights and Coordination Environment

The crystal structures of these two complexes reveal key features of how cobalt(II) ions coordinate with hypophosphite anions.

In the hybrid compound, [Co(H₂PO₂)(C₁₂N₄H₁₆)]Cl₂ , the structure is characterized by two-dimensional inorganic layers parallel to the (001) plane. These layers are formed by alternating CoO₄N₂ octahedra and H₂PO₂ tetrahedra, creating eight-membered ring cavities.[1] The cobalt atom is octahedrally coordinated to four oxygen atoms from four different hypophosphite anions and two nitrogen atoms from the ortho-phenylenediamine ligands.[1]

In NaCo(H₂PO₂)₃ , both the sodium and cobalt atoms are octahedrally coordinated.[2] The structure forms a three-dimensional network.

The coordination environment of the cobalt atom is a critical aspect of the crystal structure. In many this compound and related compounds, cobalt(II) typically exhibits an octahedral coordination geometry, bonding to oxygen atoms from the hypophosphite ligands and, in some cases, water molecules or other organic ligands.

Visualizing Experimental Workflows and Structural Relationships

To better illustrate the processes and structural arrangements discussed, the following diagrams are provided.

References

In-Depth Technical Guide to the Physicochemical Properties of Cobalt(II) Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) hypophosphite, with the chemical formula Co(H₂PO₂)₂, is an inorganic compound that holds potential interest in various research and development sectors, including catalysis and materials science. Its properties are dictated by the cobalt(II) cation and the hypophosphite anion. This guide provides a comprehensive overview of the core physicochemical properties of cobalt(II) hypophosphite, including available data, experimental protocols, and theoretical pathways.

Core Physicochemical Properties

Quantitative data for many of the fundamental physicochemical properties of cobalt(II) hypophosphite are not extensively reported in readily available scientific literature. The following table summarizes the known information.

| Property | Data |

| Chemical Formula | Co(H₂PO₂)₂ |

| Molecular Weight | 188.91 g/mol |

| CAS Number | 14590-14-8 |

| Appearance | Expected to be a colored solid |

| Solubility in Water | Data not available; likely sparingly soluble |

| Melting Point | Data not available |

| Thermal Decomposition | Decomposes upon heating |

A hydrated form, hexaaquacobalt(II) hypophosphite, --INVALID-LINK--₂, is also known to exist.

Experimental Protocols

Synthesis of Cobalt(II) Hypophosphite

A plausible and common method for the synthesis of cobalt(II) hypophosphite is through a precipitation reaction involving a soluble cobalt(II) salt and a soluble hypophosphite salt.

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

-

Deionized water

-

Ethanol (for washing)

-

Buchner funnel and filter paper

-

Beakers and magnetic stirrer

-

Drying oven

Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M aqueous solution of the cobalt(II) salt (e.g., dissolve 14.05 g of CoSO₄·7H₂O in 100 mL of deionized water).

-

Prepare a 1.0 M aqueous solution of sodium hypophosphite (dissolve 10.60 g of NaH₂PO₂·H₂O in 100 mL of deionized water). The hypophosphite solution is prepared in stoichiometric excess to ensure complete precipitation of the cobalt(II) ions.

-

-

Precipitation:

-

While stirring the cobalt(II) salt solution at room temperature, slowly add the sodium hypophosphite solution dropwise.

-

A precipitate of cobalt(II) hypophosphite should form.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted salts.

-

Perform a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the purified cobalt(II) hypophosphite in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition. Dry until a constant weight is achieved.

-

Characterization Techniques

Standard analytical techniques can be employed to characterize the synthesized cobalt(II) hypophosphite:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the hypophosphite anion (P-H and P-O bonds) and confirm the absence of water in the anhydrous form.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pathway of the compound. This would be performed under an inert atmosphere (e.g., nitrogen or argon) to understand the decomposition mechanism without oxidation.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To confirm the elemental composition (cobalt and phosphorus content).

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of cobalt(II) hypophosphite.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of metal hypophosphites is known to be complex and can yield various products depending on the reaction conditions. A possible decomposition pathway for cobalt(II) hypophosphite under an inert atmosphere is outlined below. This is a hypothetical pathway based on the known chemistry of hypophosphites.

Caption: A diagram showing a possible thermal decomposition pathway for cobalt(II) hypophosphite.

Conclusion

This technical guide provides a summary of the currently available information on the physicochemical properties of cobalt(II) hypophosphite. While fundamental data such as its chemical formula and molecular weight are established, there is a notable lack of comprehensive experimental data in the public domain for properties like solubility, melting point, and a detailed thermal decomposition profile. The provided experimental protocol for its synthesis offers a practical starting point for researchers. Further experimental investigation is necessary to fully elucidate the properties of this compound, which may unlock its potential in various scientific and industrial applications.

The Thermal Decomposition of Cobalt Hypophosphite: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of cobalt hypophosphite, Co(H₂PO₂)₂, is a critical area of study with implications for materials science, catalysis, and potentially in the development of novel drug delivery systems. Understanding the intricate mechanisms that govern its breakdown under thermal stress is paramount for controlling the synthesis of desired cobalt phosphide, phosphate, or oxide materials. This technical guide provides a comprehensive overview of the proposed thermal decomposition mechanism of this compound, drawing upon analogous studies of related metal hypophosphites and cobalt compounds due to the limited direct research on this specific salt.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to be a multi-step process involving dehydration, disproportionation, and subsequent redox reactions. The exact nature and temperature ranges of these steps can be influenced by factors such as the heating rate and the atmospheric conditions (e.g., inert or oxidizing).

A proposed general pathway involves the following key stages:

-

Dehydration: If the this compound is in a hydrated form, the initial step upon heating is the loss of water molecules.

-

Disproportionation of the Hypophosphite Anion: The anhydrous this compound then undergoes a complex series of disproportionation reactions. The hypophosphite anion (H₂PO₂⁻) is thermally unstable and can break down to form phosphine (PH₃), hydrogen gas (H₂), water (H₂O), and various phosphorus oxyanions such as phosphites (HPO₃²⁻) and phosphates (PO₄³⁻).

-

Redox Reactions and Formation of Cobalt Phosphides and Oxides: The highly reducing gases produced, particularly phosphine and hydrogen, can react with the cobalt(II) ions and any intermediate cobalt oxides. This can lead to the formation of various cobalt phosphides (e.g., Co₂P, CoP) and cobalt oxides (e.g., CoO, Co₃O₄). The final product composition is highly dependent on the reaction atmosphere. In an inert atmosphere, the formation of cobalt phosphides is favored, while in an oxidizing atmosphere, cobalt oxides will be the predominant products.

Experimental Methodologies for Studying Thermal Decomposition

The investigation of the thermal decomposition mechanism of compounds like this compound relies on a suite of analytical techniques that provide information about mass changes, thermal events, and the identity of solid and gaseous products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Protocol:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is typically used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air or oxygen) at a specific flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, indicating the temperature ranges of decomposition steps. The DSC curve shows the heat flow to or from the sample, indicating whether a process is endothermic or exothermic.

Evolved Gas Analysis (EGA)

Protocol:

-

Instrumentation: The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Data Analysis: The MS or FTIR analyzes the gaseous products evolved during the thermal decomposition in real-time. This allows for the identification of species such as water, phosphine, hydrogen, and other volatile decomposition products.

X-ray Diffraction (XRD)

Protocol:

-

Instrumentation: An X-ray diffractometer is used to analyze the crystalline structure of the solid residues.

-

Sample Preparation: The this compound is heated to specific temperatures corresponding to the end of each decomposition step observed in the TGA. The resulting solid residues are then collected for XRD analysis.

-

Data Analysis: The XRD patterns of the residues are compared with standard diffraction databases to identify the crystalline phases present at each stage of the decomposition, such as anhydrous this compound, intermediate cobalt compounds, and final cobalt phosphides or oxides.

Quantitative Data from Analogous Systems

Due to the scarcity of direct data on this compound, the following table summarizes typical thermal decomposition data for related metal hypophosphites and cobalt salts. This information provides a basis for understanding the expected behavior of this compound.

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Products | Reference |

| Sodium Hypophosphite (NaH₂PO₂) | Disproportionation | 350 - 450 | Variable | PH₃, H₂ | Na₂HPO₃, Na₄P₂O₇ | [1] |

| Calcium Hypophosphite (Ca(H₂PO₂)₂) | Disproportionation | ~300 - 400 | Variable | PH₃ | Ca₂(P₂O₇) | [1] |

| Cobalt Acetate Tetrahydrate (Co(CH₃COO)₂·4H₂O) | Dehydration | 50 - 150 | ~29 | H₂O | Co(CH₃COO)₂ | [2] |

| Decomposition of Acetate | 250 - 400 | ~40 | Acetic acid, acetone, CO₂ | CoO, Co | [2] | |

| Cobalt Oxalate Dihydrate (CoC₂O₄·2H₂O) | Dehydration | 100 - 200 | ~19.7 | H₂O | CoC₂O₄ | [3] |

| Decomposition of Oxalate | 250 - 350 | ~39.4 | CO, CO₂ | Co | [3] |

Note: The data presented are approximate and can vary based on experimental conditions.

Visualizing the Process

The following diagrams illustrate the proposed experimental workflow and the logical relationships in the thermal decomposition of this compound.

Caption: Experimental workflow for investigating thermal decomposition.

References

An In-depth Technical Guide to the Solubility of Cobalt Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt hypophosphite, an inorganic compound with the formula Co(H₂PO₂)₂, presents as a material of interest in various chemical applications. A thorough understanding of its solubility characteristics in different solvents is crucial for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of this compound. Due to a notable lack of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information, the properties of related compounds, and detailed experimental protocols for determining the solubility of inorganic salts. This guide is intended to equip researchers with the foundational knowledge and methodologies required to systematically investigate the solubility of this compound.

Introduction

This compound is a salt formed from the cobalt(II) cation and the hypophosphite anion. While its applications are not as widely documented as other cobalt salts, its chemical properties suggest potential uses in areas such as catalysis and materials science. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution, influencing reaction kinetics, bioavailability in pharmaceutical applications, and the ease of its purification and handling. This guide addresses the critical need for a centralized resource on the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that this compound can exist in a hydrated form, most commonly as a hexahydrate (Co(H₂PO₂)₂·6H₂O).

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| Chemical Formula | Co(H₂PO₂)₂ |

| Molar Mass | 188.92 g/mol (anhydrous) |

| Appearance | Reddish crystals (hydrated form) |

| Hydration | Commonly exists as a hexahydrate. |

Solubility Profile of this compound

Aqueous Solubility

Qualitative descriptions in the literature indicate that this compound has some degree of solubility in water. The formation of this compound in aqueous solutions through double decomposition reactions suggests it can exist in the dissolved state. The common form of this compound is the hexahydrate, which implies interaction with water molecules.

Solubility in Organic Solvents

There is very limited specific information on the solubility of simple cobalt(II) hypophosphite in organic solvents. However, it has been noted that ammoniacal complexes of hypophosphites are soluble in organic solvents, particularly alcohols. This suggests that the solubility of this compound in organic media could potentially be enhanced through the formation of complexes. Generally, inorganic salts like this compound tend to have lower solubility in non-polar organic solvents compared to polar solvents like water. The solubility of other cobalt(II) salts, such as cobalt(II) chloride, is known to vary in different organic solvents, with some solubility in alcohols and polar aprotic solvents.

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several factors:

-

Temperature: For most salts, solubility in water increases with temperature. However, this relationship must be determined experimentally.

-

pH: The pH of the aqueous solution can affect the stability of the hypophosphite ion and the cobalt ion, potentially influencing solubility.

-

Presence of Other Ions: The common ion effect would predict that the solubility of this compound decreases in solutions already containing cobalt(II) or hypophosphite ions. Conversely, the presence of other ions can affect the ionic strength of the solution and thereby influence solubility.

-

Solvent Polarity: The polarity of the solvent is a critical factor. Polar solvents are generally better at solvating the cobalt(II) and hypophosphite ions, leading to higher solubility.

Experimental Protocols for Solubility Determination

Given the lack of published data, researchers will need to determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

General Workflow for Solubility Determination

The logical workflow for determining the solubility of a compound like this compound is depicted in the following diagram.

Caption: Workflow for the experimental determination of this compound solubility.

Method 1: Isothermal Saturation Method

This is a classical and reliable method for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (purified)

-

Selected solvent (e.g., deionized water, ethanol)

-

Thermostatic water bath or incubator

-

Sample vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm or smaller)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Instrumentation for cobalt concentration analysis (e.g., ICP-MS, AAS, or UV-Vis spectrophotometry after derivatization)

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sample vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

Once equilibrium is reached, stop stirring and allow the solid to settle for a few hours at the same temperature.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation upon sampling.

-

Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration range appropriate for the analytical method.

-

Determine the concentration of cobalt in the diluted solution using a calibrated analytical instrument.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at different temperatures to construct a solubility curve.

Method 2: Polythermal Method (Dynamic Method)

This method is useful for determining the temperature at which a solution of a known concentration becomes saturated.

Objective: To determine the saturation temperature of a this compound solution of a known concentration.

Materials:

-

This compound

-

Selected solvent

-

Jacketed glass vessel connected to a circulating water bath

-

Calibrated thermometer or temperature probe

-

Stirrer

-

Analytical balance

Procedure:

-

Prepare a series of samples with known concentrations of this compound in the chosen solvent.

-

Place a sample of known concentration into the jacketed glass vessel.

-

Heat the solution while stirring until all the solid this compound has dissolved.

-

Slowly cool the solution at a controlled rate (e.g., 0.5 °C/min) while continuing to stir.

-

Carefully observe the solution for the first appearance of crystals (precipitation). The temperature at which this occurs is the saturation temperature for that specific concentration.

-

Repeat the heating and cooling cycle to ensure reproducibility.

-

Repeat the measurement for all prepared samples of different concentrations.

-

Plot the concentration versus the saturation temperature to generate the solubility curve.

Data Presentation

As quantitative data becomes available through experimentation, it should be summarized in a structured table for easy comparison. An example template is provided below.

Table 2: Solubility of this compound in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Water | 10 | Isothermal Saturation | ||

| Water | 25 | Isothermal Saturation | ||

| Water | 50 | Isothermal Saturation | ||

| Ethanol | 25 | Isothermal Saturation | ||

| Methanol | 25 | Isothermal Saturation | ||

| Other |

Conclusion

This technical guide highlights the current state of knowledge on the solubility of this compound. While there is a clear lack of specific quantitative data in the public domain, this document provides researchers with the necessary qualitative background and detailed experimental methodologies to systematically investigate this important physicochemical property. The provided workflow and experimental protocols offer a robust framework for generating reliable solubility data, which will be invaluable for the future application and development of this compound in various scientific and industrial fields. It is recommended that future research efforts focus on the systematic determination of the solubility of this compound in a range of polar and non-polar solvents at various temperatures.

An In-depth Technical Guide to Cobalt(II) Hypophosphite (CAS 14590-14-8)

Disclaimer: The following guide is based on publicly available data. Specific experimental protocols and applications for Cobalt(II) Hypophosphite with CAS number 14590-14-8 are not extensively documented in the reviewed literature. Therefore, this guide includes data for the specified compound where available, supplemented with generalized protocols and application insights from closely related cobalt phosphite and hypophosphite compounds.

Core Properties of Cobalt(II) Hypophosphite

Cobalt(II) hypophosphite is an inorganic compound with the chemical formula Co(H₂PO₂)₂. While detailed experimental data for this specific compound is scarce, computational data provides insight into its fundamental physicochemical properties.

Data Presentation: Physicochemical Properties

The following table summarizes the computed properties for Cobalt(II) Hypophosphite (CAS 14590-14-8).

| Property | Value | Source |

| CAS Number | 14590-14-8 | [PubChem][1] |

| Molecular Formula | CoH₄O₄P₂ | [PubChem][1] |

| Molecular Weight | 188.91 g/mol | [Alfa Chemistry][2] |

| Exact Mass | 184.860376 Da | [PubChem][1] |

| Topological Polar Surface Area | 80.3 Ų | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem][1] |

| Heavy Atom Count | 7 | [PubChem][1] |

| Formal Charge | 0 | [PubChem][1] |

| Complexity | 7.5 | [PubChem][1] |

| Covalently-Bonded Unit Count | 3 | ECHEMI[3] |

Synthesis and Experimental Protocols

Experimental Protocol: Generalized Synthesis of a Hybrid Cobalt Phosphite/Hypophosphite

This protocol is a generalized representation based on the synthesis of related compounds, such as organically templated cobalt phosphites.[4][5][6][7][8][9]

Objective: To synthesize a crystalline cobalt phosphite/hypophosphite product.

Materials:

-

Cobalt(II) salt (e.g., Cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)

-

Phosphorus source (e.g., Phosphorous acid, H₃PO₃, or Hypophosphorous acid, H₃PO₂)

-

Distilled water

-

(Optional) Organic templating agent/ligand (e.g., 1,4-diaminobutane)

-

(Optional) Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of the cobalt(II) salt in distilled water.

-

In a separate container, dissolve the phosphorus source in distilled water.

-

If an organic template is used, dissolve it in distilled water.

-

-

Reaction Mixture:

-

Slowly add the phosphorus source solution to the cobalt salt solution under constant stirring.

-

If applicable, add the organic template solution to the mixture.

-

Continue stirring for several hours at room temperature to ensure homogeneity.

-

-

Crystallization (Slow Evaporation Method):

-

Transfer the final solution to a beaker and cover it with perforated film.

-

Allow the solvent to evaporate slowly at room temperature over a period of several days to weeks.

-

Monitor the beaker for the formation of crystals.

-

-

Product Isolation and Purification:

-

Once a suitable amount of crystals has formed, harvest them from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold distilled water or a water-ethanol mixture to remove any unreacted precursors.

-

Dry the crystals in air or in a desiccator at ambient temperature.

-

Characterization:

-

Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and unit cell parameters.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational bands of the hypophosphite/phosphite groups and other components.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition behavior of the compound.

Visualization of Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of cobalt phosphite/hypophosphite compounds.

Applications and Research Areas

While specific applications for cobalt hypophosphite (CAS 14590-14-8) are not well-documented in the context of drug development, related cobalt phosphide and phosphite materials have shown promise in other scientific fields.

Catalysis

Cobalt phosphides have emerged as effective and promising electrocatalysts, particularly for the hydrogen evolution reaction (HER).[3] These materials are typically synthesized through the thermal decomposition or phosphidation of cobalt precursors.[3][10] The catalytic activity is influenced by the phase structure (e.g., CoP, Co₂P) and the presence of supports like carbon nanotubes.[3] Defect engineering, creating cobalt or phosphorus vacancies, has also been shown to enhance catalytic efficiency for reactions like the oxygen evolution reaction (OER).[2][10]

Biological Activity of Related Compounds

Research on organically templated cobalt phosphite compounds has revealed potential antimicrobial and antifungal properties.[4][5][6][7][8][9] For instance, a novel hybrid cobalt phosphite demonstrated significant inhibitory activity against Candida albicans and Escherichia coli.[4][5][6][7][8][9] The mechanism is thought to involve the controlled release of cobalt ions from the material's framework.[4] This suggests a potential, though unexplored, avenue for research into the biological activities of simpler this compound salts.

Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution)

This protocol is generalized from studies on hybrid cobalt phosphites.[4]

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against selected microbial strains.

Materials:

-

Test compound (e.g., cobalt phosphite)

-

Bacterial strains (e.g., E. coli) and fungal strains (e.g., C. albicans)

-

Appropriate growth media (e.g., Luria-Bertani broth for bacteria, Sabouraud Dextrose broth for fungi)

-

96-well microplates

-

Spectrophotometer (Microplate reader)

-

Positive control (e.g., standard antibiotic/antifungal)

-

Negative control (media with microbial suspension only)

Procedure:

-

Prepare Microbial Suspension: Culture the microbial strains overnight and then dilute the culture in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Prepare a series of dilutions of the test compound in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial suspension to each well containing the compound dilutions, as well as to the control wells.

-

Incubation: Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

-

Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader. The OD is indicative of microbial growth.

-

Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth (i.e., results in no significant increase in OD compared to the initial reading).

Visualization of Antimicrobial Assay Workflow

Caption: Workflow for a typical broth microdilution antimicrobial susceptibility test.

Safety and Handling

Specific safety data for this compound (CAS 14590-14-8) is not detailed in the available literature. Standard laboratory safety precautions should be followed when handling this compound. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Conclusion and Future Directions

Cobalt(II) hypophosphite (CAS 14590-14-8) is a compound for which fundamental computed data is available, but extensive experimental research regarding its synthesis, properties, and applications is lacking in public literature. The broader family of cobalt phosphites and phosphides demonstrates significant potential in fields such as catalysis and, in the case of more complex structures, antimicrobial applications.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. There is a clear need for foundational research to develop and publish a reliable synthesis protocol for this specific compound. Subsequent characterization and screening for catalytic or biological activity could reveal novel properties and applications, potentially in areas like materials science or as a precursor for more complex molecules. Given the antimicrobial activities of related compounds, exploring the biological profile of cobalt(II) hypophosphite could be a valuable avenue for future research.

References

- 1. This compound | CoO4P2 | CID 23002269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Structural Characterization, and Biological Activities of Organically Templated Cobalt Phosphite (C4N2H14)Co(H2PO3)4·2H2O[v1] | Preprints.org [preprints.org]

- 6. Synthesis, Structural Characterization, and Biological Activities of Organically Templated Cobalt Phosphite (C4N2H14)[Co(H2PO3)4]·2H2O[v2] | Preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Developing a Cobalt Phosphide Catalyst with Combined Cobalt Defects and Phosphorus Vacancies to Boost Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]

molecular formula and weight of cobalt hypophosphite

This guide provides a detailed overview of the chemical properties of cobalt hypophosphite, with a focus on its molecular formula and weight. The information is intended for researchers, scientists, and professionals in drug development who require precise chemical data.

Chemical Identity and Molecular Formula

This compound is an inorganic compound formed between the cobalt(II) cation (Co²⁺) and the hypophosphite anion (H₂PO₂⁻). The chemical formula for cobalt(II) hypophosphite is generally represented as Co(H₂PO₂)₂ . This formula indicates that one cobalt ion is bonded to two hypophosphite ions.

There are different representations of its molecular formula, which can sometimes lead to confusion. The most accurate representation includes the hydrogen atoms of the hypophosphite ion. An anhydrous form is also cited, which omits these hydrogen atoms in its condensed formula.

Molecular Weight

The molecular weight of a compound is dependent on its specific molecular formula. For this compound, the weight differs between its common form and its anhydrous representation.

Data Presentation: Molecular Formula and Weight

For clarity and easy comparison, the quantitative data for this compound is summarized in the table below.

| Attribute | Cobalt(II) Hypophosphite | Anhydrous this compound |

| Molecular Formula | CoH₄O₄P₂[1][2] | CoO₄P₂[3] |

| Molecular Weight | 188.91 g/mol [1][2] | 184.878 g/mol [3] |

| Monoisotopic Mass | 184.860376 Da[2][3] | 184.860376 Da[2][3] |

Note: The monoisotopic mass is the same for both representations as it is calculated using the mass of the most abundant isotopes of the constituent elements.

Structural and Compositional Analysis

To provide a clearer understanding of the relationship between the different chemical formulas cited, the following diagram illustrates the composition of cobalt(II) hypophosphite.

Caption: Logical relationship of cobalt(II) hypophosphite components.

Experimental Protocols

This document serves as a technical guide to the fundamental chemical properties of this compound. Detailed experimental protocols for the synthesis, purification, or analysis of this compound are beyond the scope of this guide. Researchers should refer to peer-reviewed scientific literature or established chemical synthesis databases for specific experimental methodologies.

References

Spectroscopic Analysis of Cobalt Hypophosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization of cobalt hypophosphite, Co(H₂PO₂)₂. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the analysis of coordination compounds and active pharmaceutical ingredients. This document details the theoretical underpinnings and practical applications of vibrational, electronic, and X-ray absorption spectroscopy for the elucidation of the structural and electronic properties of this compound. While direct and extensive literature on the complete spectroscopic profile of pure this compound is limited, this guide synthesizes available data on the constituent ions—cobalt(II) and the hypophosphite anion—and related coordination compounds to provide a robust analytical framework. Detailed experimental protocols, data interpretation, and visual representations of analytical workflows and molecular vibrations are presented to facilitate a thorough understanding and practical application of these spectroscopic methods.

Introduction

This compound, with the chemical formula Co(H₂PO₂)₂, is an inorganic salt that has garnered interest for its potential applications in various fields, including catalysis and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization and for ensuring its quality and stability in various formulations. Spectroscopic analysis offers a suite of powerful, non-destructive techniques to probe the molecular and electronic structure of this compound.

This guide focuses on the application of four primary spectroscopic methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and probe the vibrational modes of the hypophosphite anion and its coordination to the cobalt center.

-

Raman Spectroscopy: As a complementary technique to FTIR, providing information on the vibrational modes, particularly for symmetric vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the d-orbitals of the cobalt(II) ion and to understand its coordination environment.

-

X-ray Absorption Spectroscopy (XAS): To determine the local atomic structure and oxidation state of the cobalt atom.

Vibrational Spectroscopy: Probing Molecular Structure

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is fundamental in identifying the presence and coordination of the hypophosphite anion (H₂PO₂⁻) in this compound. The H₂PO₂⁻ anion, with its C₂ᵥ symmetry, exhibits a characteristic set of vibrational modes.

Fundamental Vibrational Modes of the Hypophosphite Anion

The primary vibrational modes of the hypophosphite anion are summarized in the table below. These frequencies can shift upon coordination to the cobalt(II) ion.

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity |

| ν(P-H) | Symmetric and Asymmetric P-H stretching | 2300 - 2400 | IR and Raman active |

| ν(P-O) | Symmetric and Asymmetric P-O stretching | 1040 - 1200 | IR and Raman active |

| δ(PH₂) | PH₂ scissoring and wagging | 1080 - 1170 | IR and Raman active |

| δ(OPO) | O-P-O bending (scissoring) | ~470 | IR and Raman active |

| ρ(PH₂) | PH₂ rocking | ~830 | IR and Raman active |

| τ(PH₂) | PH₂ twisting | ~750 | IR and Raman active |

Table 1: Fundamental vibrational modes of the hypophosphite anion (H₂PO₂⁻). Data compiled from various sources on inorganic hypophosphites.[1][2][3][4][5]

Experimental Protocols

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining the FTIR spectrum of solid this compound is as follows:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A commercial FTIR spectrometer (e.g., VERTEX 70) is suitable.[6][7]

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded under the same conditions and subtracted from the sample spectrum.

-

2.2.2. Raman Spectroscopy

The following protocol can be used for the Raman analysis of this compound:

-

Sample Preparation:

-

Place a small amount of the powdered this compound sample into a glass capillary tube or onto a microscope slide.

-

-

Instrument Parameters:

-

Spectrometer: A Raman spectrometer equipped with a microscope is ideal for solid samples.

-

Excitation Laser: A common choice is a 1064 nm Nd:YAG laser for FT-Raman to minimize fluorescence, or visible lasers (e.g., 532 nm or 785 nm) for dispersive Raman.[8]

-

Laser Power: Use the lowest possible laser power to avoid sample degradation (typically < 10 mW).

-

Spectral Range: 3500 - 100 cm⁻¹.

-

Resolution: 2 - 4 cm⁻¹.

-

Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.

-

Interpretation of Vibrational Spectra

The coordination of the hypophosphite anion to the cobalt(II) center is expected to cause shifts in the vibrational frequencies. The P-O stretching modes are particularly sensitive to the coordination environment. A splitting of the P-O and P-H bands may be observed due to the solid-state environment and the coordination to the metal. The presence of water of hydration would be indicated by broad absorption bands in the 3000-3600 cm⁻¹ region (O-H stretching) and a band around 1630 cm⁻¹ (H-O-H bending) in the FTIR spectrum.

UV-Visible Spectroscopy: Elucidating the Electronic Structure and Coordination Geometry

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions of the d-electrons in the cobalt(II) ion, which provides insights into its coordination environment (e.g., octahedral or tetrahedral).

Electronic Transitions in Cobalt(II) Complexes

Cobalt(II) has a d⁷ electronic configuration. In an octahedral field, the ground state is ⁴T₁g(F). Three spin-allowed transitions are typically observed:

-

⁴T₁g(F) → ⁴T₂g(F) (ν₁)

-

⁴T₁g(F) → ⁴A₂g(F) (ν₂)

-

⁴T₁g(F) → ⁴T₁g(P) (ν₃)

In a tetrahedral field, the ground state is ⁴A₂(F), and three spin-allowed transitions are also expected:

-

⁴A₂(F) → ⁴T₂(F) (ν₁)

-

⁴A₂(F) → ⁴T₁(F) (ν₂)

-

⁴A₂(F) → ⁴T₁(P) (ν₃)

The energies and intensities of these transitions are dependent on the ligand field strength and the coordination geometry. Octahedral Co(II) complexes are typically pink or purple, while tetrahedral Co(II) complexes are often intensely blue.

| Coordination Geometry | Typical Color | Approximate Absorption Maxima (λ_max) | Molar Absorptivity (ε) |

| Octahedral ([Co(H₂O)₆]²⁺) | Pink | ~515 nm (ν₃) | Low (~10 M⁻¹cm⁻¹) |

| Tetrahedral ([CoCl₄]²⁻) | Blue | ~690 nm (ν₃) | High (>100 M⁻¹cm⁻¹) |

Table 2: Typical UV-Vis spectral data for octahedral and tetrahedral Co(II) complexes.[9][10]

Experimental Protocol

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., deionized water). The concentration should be chosen to yield an absorbance in the range of 0.1 - 1.0.

-

-

Instrument Parameters:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Spectral Range: 300 - 800 nm.

-

Cuvette: A 1 cm path length quartz cuvette.

-

Blank: The pure solvent used for sample preparation.

-

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of an aqueous solution of this compound is expected to be characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, assuming the hypophosphite anion does not strongly coordinate in solution.[11] This would result in a pink solution with a weak absorption band around 515 nm. Changes in the coordination environment, for instance, by the addition of other ligands, would result in a noticeable color change and a shift in the absorption maxima.

X-ray Absorption Spectroscopy: A Probe of the Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element in a material. For this compound, XAS at the cobalt K-edge can provide information on the oxidation state, coordination number, and bond distances of the cobalt atoms.

XANES and EXAFS

XAS is typically divided into two regions:

-

X-ray Absorption Near-Edge Structure (XANES): The region near the absorption edge is sensitive to the oxidation state and coordination geometry of the absorbing atom. The position of the absorption edge shifts to higher energy with increasing oxidation state.

-

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the absorption coefficient above the edge contain information about the number, type, and distance of neighboring atoms.

Experimental Protocol

-

Sample Preparation:

-

The solid sample is finely ground to a uniform powder.

-

The powder is then pressed into a thin pellet of uniform thickness. The amount of sample is calculated to give an appropriate absorption edge step.

-

-

Data Acquisition:

-

XAS measurements are typically performed at a synchrotron radiation facility.

-

The Co K-edge (7709 eV) is scanned using a double-crystal monochromator.

-

Data is collected in transmission or fluorescence mode, depending on the sample concentration.

-

Interpretation of XAS Data

The XANES spectrum of this compound would be compared to that of cobalt standards with known oxidation states and coordination environments (e.g., CoO for Co²⁺ in an octahedral environment).[12][13] Analysis of the EXAFS region would allow for the determination of the Co-O bond distances, providing direct information about the coordination of the hypophosphite and any water ligands to the cobalt center.

Data Visualization

Workflow for Spectroscopic Analysis

Vibrational Modes of the Hypophosphite Anion

Conclusion

The spectroscopic analysis of this compound, through the combined application of FTIR, Raman, UV-Vis, and X-ray absorption spectroscopy, provides a comprehensive understanding of its structural and electronic characteristics. While a complete set of experimental data for pure this compound is not extensively available in the public domain, this guide establishes a robust analytical framework based on the known spectroscopic signatures of the cobalt(II) and hypophosphite ions, and related compounds. The detailed experimental protocols and interpretative guidelines presented herein are intended to empower researchers, scientists, and drug development professionals to effectively characterize this compound and similar coordination compounds, ensuring their quality, stability, and efficacy in various applications. Further research to populate a comprehensive spectroscopic database for this compound is highly encouraged.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Raman Spectra of Several Compounds Containing Phosphorus | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. FT Raman Reference Spectra of Inorganics | The Infrared and Raman Discussion Group [irdg.org]

- 9. benchchem.com [benchchem.com]

- 10. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Magnetic intricacies of Hybrid Cobalt Hypophosphites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic properties of hybrid cobalt hypophosphites, a class of metal-organic frameworks (MOFs) attracting significant interest for their potential applications in various scientific and technological fields. This document details the synthesis, structural characteristics, and magnetic behavior of these materials, presenting quantitative data, experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to Hybrid Cobalt Hypophosphites

Hybrid organic-inorganic materials, particularly those based on metal phosphites and hypophosphites, offer a versatile platform for designing functional materials with tunable properties. The magnetic behavior of these materials is of particular interest, as the interaction between the metal centers, mediated by the phosphate or hypophosphite ligands, can lead to a range of interesting magnetic phenomena. In cobalt-based systems, the interplay between the organic and inorganic components can give rise to complex magnetic behaviors, including weak ferromagnetism and antiferromagnetism. Understanding these properties is crucial for the development of new materials for applications such as data storage, spintronics, and potentially even in biomedical applications where magnetic control is desired.

Synthesis of Hybrid Cobalt Hypophosphites

The synthesis of hybrid cobalt hypophosphites is typically achieved through hydrothermal or slow evaporation methods. These techniques allow for the controlled crystallization of the desired framework by combining a cobalt source, a source of hypophosphite, and an organic templating agent in a suitable solvent.

Key Experimental Protocols

Hydrothermal Synthesis of [GUA]Co(H₂POO)₃ and [IM]Co(H₂POO)₃

This protocol is adapted from the synthesis of guanidinium (GUA) and imidazolium (IM) templated cobalt hypophosphites.

-

Reagents:

-

Cobalt(II) carbonate (CoCO₃)

-

Hypophosphorous acid (H₃PO₂, 50% aqueous solution)

-

Guanidinium carbonate ((CH₅N₃)₂·H₂CO₃) or Imidazole (C₃H₄N₂)

-

Distilled water

-

-

Procedure:

-

In a typical synthesis, an aqueous solution of the organic template (guanidinium or imidazolium) is prepared.

-

Cobalt(II) carbonate is then added to this solution, followed by the dropwise addition of hypophosphorous acid under stirring.

-

The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 120-180 °C) and maintained for a period of 24 to 72 hours.

-

After the reaction, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with distilled water and ethanol, and dried in air.

-

Crystallographic Structure

The crystal structures of hybrid cobalt hypophosphites are characterized by a framework of corner-sharing CoO₆ octahedra and H₂POO⁻ tetrahedra. The organic cations are located in the cavities of this inorganic framework and play a crucial role in stabilizing the structure and influencing its properties.

For example, [GUA]Co(H₂POO)₃ and [IM]Co(H₂POO)₃ exhibit different crystal symmetries, which directly impacts their magnetic behavior.[1][2]

-

[GUA]Co(H₂POO)₃: Crystallizes in the monoclinic I2/m space group.[1]

-

[IM]Co(H₂POO)₃: Crystallizes in the orthorhombic Pbca space group.[1]

The arrangement of the CoO₆ octahedra and the bridging hypophosphite ligands dictates the magnetic exchange pathways between the cobalt centers.

Magnetic Properties

The magnetic properties of hybrid cobalt hypophosphites are primarily determined by the electronic configuration of the Co(II) ions and the superexchange interactions mediated by the hypophosphite ligands. These materials often exhibit weak ferromagnetism at low temperatures.

Quantitative Magnetic Data

The following table summarizes key magnetic properties of representative hybrid cobalt hypophosphites.

| Compound | Crystal System | Space Group | Magnetic Behavior | Ordering Temperature (Tc) | Curie-Weiss Constant (C) | Weiss Temperature (θ) |

| [GUA]Co(H₂POO)₃ | Monoclinic | I2/m | Weak Ferromagnet | ~10 K | Data not available | Data not available |

| [IM]Co(H₂POO)₃ | Orthorhombic | Pbca | Weak Ferromagnet | ~15 K | Data not available | Data not available |

Experimental Protocol for Magnetic Measurements

Magnetic susceptibility and magnetization measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Sample Preparation: A polycrystalline sample is typically ground into a fine powder and packed into a gelatin capsule or a similar sample holder. The mass of the sample is accurately measured.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

-

The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field.

-

A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is increased. This constitutes the ZFC measurement.

-

The sample is then cooled again in the presence of the same magnetic field, and the magnetic moment is measured as the temperature is increased. This is the FC measurement. The divergence between the ZFC and FC curves can indicate the onset of magnetic ordering.

-

-

Magnetization versus Field (M-H) Isotherms:

-

The sample is held at a constant temperature below the ordering temperature.

-

The applied magnetic field is varied, typically from a large positive value to a large negative value and back, while the magnetization is measured. The resulting hysteresis loop is characteristic of ferromagnetic or ferrimagnetic materials.

-

Visualizing Key Relationships

The following diagrams, generated using the DOT language, illustrate important workflows and conceptual relationships in the study of hybrid cobalt hypophosphites.

Conclusion

Hybrid cobalt hypophosphites represent a fascinating class of materials with tunable magnetic properties. The choice of the organic templating agent plays a critical role in directing the crystal structure, which in turn governs the magnetic interactions between the cobalt centers. While weak ferromagnetism has been observed in several of these compounds, a more comprehensive understanding of the magneto-structural correlations requires further investigation, particularly in the quantitative determination of their magnetic parameters. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and develop new functional materials based on hybrid cobalt hypophosphites.

References

- 1. Structural, magnetic and photoluminescence properties of new hybrid hypophosphites: discovery of the first noncentrosymmetric and two cobalt-based members - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The cation-dependent structural, magnetic and optical properties of a family of hypophosphite hybrid perovskites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermal Analysis of Cobalt Hypophosphite using TGA and DSC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of cobalt hypophosphite [Co(H₂PO₂)₂] utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document outlines detailed experimental protocols, expected thermal decomposition pathways, and data interpretation, serving as a valuable resource for professionals in materials science and pharmaceutical development.

Introduction

This compound is an inorganic compound with applications in various fields, including as a precursor for the synthesis of cobalt phosphide nanoparticles, which have garnered interest for their catalytic and magnetic properties. Understanding the thermal behavior of this compound is crucial for controlling its decomposition process to yield materials with desired phases and morphologies. Thermal analysis techniques such as TGA and DSC are indispensable for elucidating the decomposition mechanism, thermal stability, and energetic changes associated with the heating of this compound.

This guide will detail the expected multi-stage decomposition of this compound, which typically involves dehydration, disproportionation of the hypophosphite anion, and the final formation of cobalt-containing residues.

Experimental Protocols

The following sections describe the standard methodologies for conducting TGA and DSC analysis on this compound.

Sample Preparation

Proper sample preparation is critical for obtaining reproducible and accurate results.

-

Sample Form : Ensure the this compound sample is in a fine powder form to promote uniform heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.

-

Sample Mass : Accurately weigh a sample of 5-10 mg. A smaller sample size minimizes thermal gradients within the sample.

-

Crucible : Use an aluminum or alumina crucible for the analysis. Ensure the crucible is clean and tared before adding the sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.

-

Instrument : A calibrated thermogravimetric analyzer.

-

Temperature Program :

-

Initial Temperature : Room temperature (approx. 25 °C).

-

Heating Rate : A linear heating rate of 10 °C/min is recommended for a general survey. Slower heating rates (e.g., 5 °C/min) can be used to resolve overlapping thermal events.

-

Final Temperature : Heat the sample to 800-1000 °C to ensure complete decomposition.

-

-

Atmosphere :

-

Inert : High-purity nitrogen or argon at a flow rate of 20-50 mL/min to study the intrinsic decomposition pathway.

-

Oxidative : Dry air or a mixture of oxygen and nitrogen at the same flow rate to investigate the effects of oxidation.

-

-

Data Collected : Mass loss (%) as a function of temperature (°C). The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrument : A calibrated differential scanning calorimeter.

-

Temperature Program : The same temperature program as the TGA experiment should be used for direct correlation of thermal events.

-

Atmosphere : The same atmosphere (inert or oxidative) and flow rate as in the TGA experiment.

-

Crucible : A sealed aluminum crucible with a pinhole lid is often used to allow for the escape of evolved gases while maintaining a controlled atmosphere.

-

Data Collected : Heat flow (mW) as a function of temperature (°C). Endothermic and exothermic peaks indicate phase transitions and chemical reactions.

Expected Thermal Events and Data Interpretation

The thermal decomposition of this compound is anticipated to be a multi-step process. The exact temperatures and mass losses can vary depending on the experimental conditions and the hydration state of the starting material.

Stage 1: Dehydration

If the this compound is hydrated (Co(H₂PO₂)₂·xH₂O), the initial mass loss observed in the TGA curve, typically below 200 °C, will correspond to the removal of water molecules. This process is generally endothermic and will be observed as an endothermic peak in the DSC curve.

Stage 2: Disproportionation of Hypophosphite

Following dehydration, the anhydrous this compound is expected to undergo disproportionation. This is a complex redox reaction where the hypophosphite anion (oxidation state of P = +1) converts to species with higher and lower phosphorus oxidation states. Based on the thermal decomposition of other hypophosphites, this stage is likely to involve the evolution of phosphine gas (PH₃), a highly toxic and flammable gas.[1][2] This decomposition may also lead to the formation of phosphates and phosphites as solid intermediates. This stage will be characterized by a significant mass loss in the TGA curve and may be associated with complex endothermic and exothermic events in the DSC curve.

Stage 3: Decomposition of Intermediates and Formation of Final Residue

At higher temperatures, the intermediate phosphate and phosphite species will further decompose. In an inert atmosphere, the final residue is expected to be a mixture of cobalt phosphides (e.g., Co₂P) and cobalt phosphates. In an oxidative atmosphere, the final product is likely to be a cobalt oxide (e.g., Co₃O₄ or CoO) and phosphate species. The final mass of the residue will be indicative of the stoichiometry of the final product.

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format.

| Thermal Event | Temperature Range (°C) (TGA/DSC) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DSC) | Enthalpy Change (ΔH) (J/g) (DSC) | Probable Assignment |

| Stage 1 | 100 - 200 | Calculated based on hydration state | Endothermic peak | Endothermic | Dehydration (loss of H₂O) |

| Stage 2 | 200 - 400 | Significant mass loss | Exothermic/Endothermic peaks | Exothermic/Endothermic | Disproportionation (evolution of PH₃), formation of phosphates/phosphites |

| Stage 3 | 400 - 800 | Further mass loss | Exothermic/Endothermic peaks | Exothermic/Endothermic | Decomposition of intermediates, formation of final residue (Cobalt Phosphide/Oxide/Phosphate) |

Note: The values in this table are illustrative and need to be populated with experimental data.

Visualization of Experimental Workflow

The logical flow of the thermal analysis process is depicted in the following diagram.

Caption: Experimental workflow for the thermal analysis of this compound.

Safety Precautions

-

The thermal decomposition of this compound can release phosphine (PH₃), which is a highly toxic and pyrophoric gas. All experiments should be conducted in a well-ventilated area, preferably within a fume hood.

-

The exhaust from the TGA and DSC instruments should be properly vented.

-

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide provides a foundational understanding of the principles and practices for the thermal analysis of this compound using TGA and DSC. By following the detailed experimental protocols and considering the expected thermal events, researchers can effectively characterize the thermal properties of this compound. The data obtained from these analyses are crucial for the controlled synthesis of cobalt-based materials and for ensuring the safe handling and processing of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Co₂P Nanoparticles Using Cobalt Hypophosphite as a Precursor

For Researchers, Scientists, and Drug Development Professionals